1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a benzyl group at position 1, a formyl group at position 4, methyl substituents at positions 2 and 5, and a carboxylic acid moiety at position 3 (Figure 1). Pyrrole derivatives are critical in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization and biological activity.
Properties
IUPAC Name |
1-benzyl-4-formyl-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-13(9-17)14(15(18)19)11(2)16(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMDXQSFUWRILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=CC=C2)C)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and dimethylpyrrole derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the reaction may require the use of strong acids or bases, elevated temperatures, and controlled reaction times.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or automated synthesis systems, to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative.
Scientific Research Applications
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique structural features make it valuable in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application and the molecular targets involved. For example:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: The compound’s effects may involve signaling pathways, such as those related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly impacts electronic and steric properties:
- Target compound : Benzyl group (C₆H₅CH₂-).
- 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 60217-76-7): 4-Chlorophenyl group introduces electron-withdrawing effects, increasing carboxylic acid acidity compared to benzyl .
- 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 923721-15-7): Similar to the above but with meta-chloro substitution, altering steric interactions .
Functional Group Variations at Positions 3 and 4
- Target compound : Carboxylic acid (position 3) and formyl (position 4).
- 2,5-Dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde (CAS 923716-19-2): Carbaldehyde at position 3 instead of carboxylic acid; methylthiophenyl at position 1 introduces sulfur-based hydrophobicity .
- 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 1341792-15-1): Fluorine’s electronegativity enhances metabolic stability compared to chlorophenyl analogs .
Key Data Table
*Estimated values due to lack of direct experimental data.
Biological Activity
1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative notable for its unique structure, which includes a benzyl group, a formyl group, and two methyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₅N₁O₃
- Molecular Weight : 229.27 g/mol
- Key Functional Groups : Benzyl group, formyl group, carboxylic acid
The presence of these functional groups enhances the compound's reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can inhibit specific kinases involved in cancer pathways, suggesting its potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | |
| MCF7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes associated with cancer progression. The binding affinity of this compound to these enzymes suggests that it may act as a modulator in biochemical processes related to tumor growth.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 µg/mL | |
| Escherichia coli | 12.5 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antibacterial agents.
Synthesis and Research Applications
The synthesis of this compound typically involves several steps starting from benzylamine and dimethylpyrrole derivatives. The reaction conditions often require strong acids or bases and controlled temperatures to optimize yield and purity.
Synthetic Pathway:
- Starting Materials : Benzylamine and dimethylpyrrole derivatives.
- Reaction Conditions : Use of specific reagents and catalysts under controlled temperatures.
- Yield Optimization : Employing continuous flow reactors or automated synthesis systems for industrial-scale production.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the effects of this compound on breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Antibacterial Efficacy : Research conducted on the antimicrobial properties showed that the compound effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as a therapeutic agent against bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves functionalization of a pyrrole core. For example, oxidation of the aldehyde group in intermediates like 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde using potassium permanganate or pyridinium chlorochromate (PCC) can yield the carboxylic acid moiety . Optimization includes controlling reaction temperature (e.g., 0–25°C for PCC oxidation) and solvent choice (e.g., dichloromethane for PCC or aqueous acidic conditions for KMnO4). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% target).
- NMR : Key signals include the formyl proton at δ 9.8–10.0 ppm (singlet) and aromatic benzyl protons at δ 7.2–7.4 ppm (multiplet). Carboxylic acid protons may appear as broad peaks at δ 12–13 ppm .
- Mass Spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 230.3 .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX programs address them?
- Methodology : The benzyl and formyl groups introduce conformational flexibility, complicating crystal packing. SHELXL (for refinement) and SHELXD (for phase problem resolution) are critical. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
